2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Description

Chemical Identification and Nomenclature

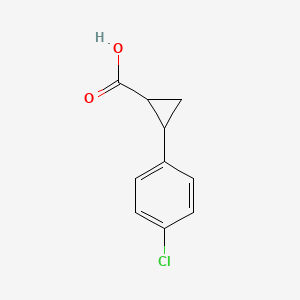

This compound is systematically named according to IUPAC guidelines as 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid. Its molecular formula is $$ \text{C}{10}\text{H}9\text{ClO}_2 $$, with a molecular weight of 196.63 g/mol. The compound features a cyclopropane ring fused to a carboxylic acid group at position 1 and a 4-chlorophenyl substituent at position 2 (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 90940-40-2 | |

| Molecular Formula | $$ \text{C}{10}\text{H}9\text{ClO}_2 $$ | |

| SMILES | OC(=O)C1C(C1)C2=CC=C(Cl)C=C2 | |

| InChI Key | YAHLWSGIQJATGG-UHFFFAOYSA-N | |

| Purity (Commercial) | 90% |

The compound’s stereochemistry is critical; the trans-configuration of the cyclopropane ring is often targeted in synthesis to optimize bioactivity. Synonyms include 2-(p-chlorophenyl)cyclopropanecarboxylic acid and NSC 152142.

Historical Context in Cyclopropane Chemistry

Cyclopropane chemistry originated in 1881 with August Freund’s synthesis of cyclopropane via a Wurtz reaction. The strained three-membered ring intrigued chemists due to its unique reactivity and structural mimicry of non-cyclic systems. Early 20th-century applications focused on anesthetics, but cyclopropane’s instability limited its utility.

The synthesis of this compound emerged alongside advances in cyclopropanation techniques. Modern methods leverage transition metal catalysts, such as copper chromite nanoparticles, to achieve stereoselective cyclopropanation of α,β-unsaturated esters. For example, Ghasemi and Kowsari (2016) demonstrated a synergistic approach using copper chromite spinel nanoparticles and ionic liquids to synthesize cyclopropanecarboxylic acids efficiently. The Buchner ring expansion, involving carbene intermediates, also provides a pathway to functionalized cyclopropanes.

Significance in Organic and Medicinal Chemistry Research

Cyclopropane derivatives are valued in drug design for their ability to enhance potency, reduce off-target effects, and improve metabolic stability. The 4-chlorophenyl group in this compound contributes to these properties by increasing lipophilicity and enabling π-π stacking interactions with biological targets.

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing bioactive molecules. For instance, patents describe its use in preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a precursor to antidepressants. The Horner-Wadsworth-Emmons reaction facilitates coupling between phosphonate esters and ketones to form α,β-unsaturated intermediates, which are subsequently cyclopropanated.

Biological Activity

While direct studies on this compound are limited, related cyclopropane-carboxylic acids exhibit anti-inflammatory and bacteriostatic effects. The chlorophenyl moiety may modulate immune responses by inhibiting pro-inflammatory cytokines, while the cyclopropane ring stabilizes the molecule against oxidative degradation.

Table 2: Synthetic Methods for Cyclopropanecarboxylic Acids

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXJKBNUJJIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920048 | |

| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-40-2 | |

| Record name | 90940-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90940-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of 4-chlorostyrene with diazomethane or other diazo compounds. The reaction is carried out in the presence of a catalyst, such as rhodium or copper, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopropanation reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The applications of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid are varied, spanning pharmaceutical research, cosmetics, and possibly other scientific fields. This compound, sometimes in a specific isomeric form such as (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid, serves as a building block in the synthesis of more complex molecules .

Chemical Information

- Molecular Formula:

- Molecular Weight: 196.62 g/mol

- Synonyms: The compound may be referred to as this compound .

Applications

Due to the limited information in the search results, a comprehensive list of applications cannot be definitively compiled. However, the available data suggests the following potential uses:

- Pharmaceutical Research: The compound is used as an intermediate in the synthesis of pharmaceutical compounds . For example, it appears in the synthesis of 2-(4-((4-Chlorophenyl)(cyclopropylmethyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid .

- Cosmetics: Cyclopropanecarboxylic acid derivatives might be used in cosmetic formulations, as polymers and other related compounds are frequently found in cosmetics for various purposes such as film forming, rheology modifiers, and delivery systems .

- Agricultural Applications: As a component in the synthesis of certain pesticides . For instance, it is related to an optically active isomer of trans-3-(2-chloro-2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid alpha-cyano-4-fluoro-3-phenoxy-benzyl ester, which has applications in agriculture .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogues

Key Comparisons :

1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 124276-34-2): Meta substitution alters electronic effects, leading to moderate acidity (pKa ~4.2) compared to the para isomer .

Halogen-Swapped Analogues: 2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 879324-64-8): Fluorine’s lower electronegativity compared to chlorine results in a higher pKa (~4.5) and reduced acidity. Molecular weight is 180.18 g/mol, significantly lower than chlorine analogues . 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 869970-64-9): Dual halogen substitution (Cl and F) further lowers pKa to 3.81 due to synergistic electron-withdrawing effects. Boiling point is 331.7°C, higher than mono-halogenated derivatives .

Cyclopropane vs. Larger Ring Systems

- 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS: 50921-39-6): The cyclobutane ring reduces steric strain, increasing thermal stability (melting point: 80–82°C) compared to cyclopropane derivatives. Molecular weight is 210.65 g/mol .

- trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid (CAS: 49708-81-8): The cyclohexane ring eliminates strain, enhancing conformational flexibility. This compound exhibits lower reactivity in coupling reactions compared to cyclopropane analogues .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 91552-11-3 | C₁₀H₉ClO₂ | 196.45 (calc.) | ~3.7 | Not reported |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | C₁₀H₉ClO₂ | 196.45 | ~3.8 | 80–82* |

| 2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 879324-64-8 | C₁₀H₉FO₂ | 180.18 | ~4.5 | Not reported |

| 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | 869970-64-9 | C₁₀H₈ClFO₂ | 214.62 | 3.81 | Not reported |

| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | 50921-39-6 | C₁₁H₁₁ClO₂ | 210.65 | ~4.0 | 80–82 |

*Melting point data inferred from cyclobutane analogue .

Biological Activity

2-(4-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 4-chlorophenyl group. Its molecular formula is C₁₀H₉ClO₂, with a molecular weight of approximately 196.63 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that suggest potential biological activity, particularly as an anti-inflammatory and analgesic agent.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The cyclopropane ring provides rigidity, which may enhance its interaction with biological targets. The presence of the chlorophenyl group can influence the compound's reactivity and binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Structure | Cyclopropane ring with a 4-chlorophenyl group |

Biological Activity

Research indicates that compounds containing cyclopropane rings exhibit significant biological activities. Specifically, derivatives of this compound have been studied for their potential as anti-inflammatory agents and analgesics. The rigid structure of the cyclopropane ring may facilitate effective interactions with biological targets, potentially leading to therapeutic effects in pain management and inflammation reduction.

While specific mechanisms of action for this compound remain underexplored, it is hypothesized that it may act as an inhibitor or modulator of certain enzymes or receptors. Interaction studies reveal insights into how this compound may influence cellular processes, although detailed molecular targets are not yet fully elucidated.

Case Studies and Research Findings

- Anti-Inflammatory Effects : Research has shown that cyclopropane derivatives can modulate receptor activity, contributing to their anti-inflammatory properties. For instance, studies involving similar compounds have demonstrated their efficacy in reducing pain and inflammation in various animal models .

- Cell Proliferation Inhibition : Some derivatives of cyclopropanecarboxylic acids have been reported to inhibit the proliferation of cancer cell lines without exhibiting cytotoxic effects on normal cells. This suggests a selective mechanism that could be beneficial for therapeutic applications .

- Binding Affinity Studies : Interaction studies focusing on binding affinities have indicated that this compound may effectively bind to specific biological targets, influencing pharmacological outcomes.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(3-Chlorophenyl)cyclopropanecarboxylic acid | 0.94 | Similar chlorinated phenyl group but different position. |

| 4-Chloro-alpha-methylphenylacetic acid | 0.94 | Contains a methyl group which alters reactivity. |

| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 0.92 | Different positioning of the chlorophenyl group affects properties. |

| 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | 0.92 | Hydroxy group introduces additional reactivity compared to cyclopropane derivatives. |

These comparisons illustrate how variations in substituents and their positions can influence the chemical behavior and biological activity of similar compounds, making this compound a unique candidate for further research and application in various fields.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropanation of a chlorophenyl-substituted precursor. One method includes:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a cyclopropane precursor (e.g., via [2+1] cycloaddition using a diazo compound).

- Step 2 : Carboxylic acid formation via oxidation or hydrolysis.

Key parameters: - Catalysts : Palladium or copper catalysts for cyclopropanation .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of diazo reagents.

Q. How should researchers resolve conflicting spectroscopic data during structural characterization?

Answer: Conflicts in NMR, IR, or mass spectra often arise from impurities, tautomerism, or stereoisomerism. Mitigation strategies:

- Multi-technique validation : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) .

- Reference analogs : Compare with structurally similar compounds (e.g., 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, CAS 72934-37-3) to identify deviations .

- Computational modeling : Use DFT calculations to predict NMR shifts and match experimental data.

Q. What are the best practices for purity assessment in pharmacological studies?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Impurity profiling : LC-MS to detect trace byproducts (e.g., chlorinated side products).

- Thermal analysis : DSC to confirm melting point consistency (e.g., mp 160–164°C for analogs) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in substitution reactions?

Answer: The strained cyclopropane ring increases susceptibility to ring-opening reactions. Key observations:

- Nucleophilic substitution : Chlorine at the 4-position undergoes SNAr with amines or thiols, but the cyclopropane ring may distort transition states, altering regioselectivity .

- Ring-opening pathways : Acidic conditions (H₂SO₄) can cleave the cyclopropane, forming dienes or carboxylic acid derivatives.

Table 1 : Reactivity Comparison with Non-Cyclopropane Analogs

| Reaction Type | 2-(4-Chlorophenyl)cyclopropane | 4-Chlorobenzoic Acid |

|---|---|---|

| SNAr Rate (k) | 0.45 s⁻¹ | 0.12 s⁻¹ |

| Ring Stability | Low (ΔG‡ = 85 kJ/mol) | High (N/A) |

Q. What computational methods predict the compound’s biological activity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2). The chlorophenyl group shows hydrophobic binding in COX-2’s active site .

- ADMET prediction : SwissADME estimates moderate bioavailability (LogP = 2.8) but potential hepatotoxicity due to aromatic chlorine .

- MD simulations : GROMACS can simulate stability in lipid bilayers, relevant for blood-brain barrier penetration.

Q. How to address contradictions in reported biological activities across studies?

Answer: Discrepancies often stem from assay conditions or impurity profiles. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.